molecular formula C18H23N3O3S B7058351 N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B7058351
M. Wt: 361.5 g/mol
InChI Key: UWHVYYZWTDXDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes acylation with piperidine. The resulting intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(quinoline-6-carbonyl)piperidin-4-yl]methane-1-sulfonamide
  • N-[1-(quinoline-6-carbonyl)piperidin-4-yl]ethane-1-sulfonamide
  • N-[1-(quinoline-6-carbonyl)piperidin-4-yl]butane-1-sulfonamide

Uniqueness

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential for DNA interaction, while the piperidine ring and sulfonamide group contribute to its overall stability and reactivity.

Properties

IUPAC Name

N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-12-25(23,24)20-16-7-10-21(11-8-16)18(22)15-5-6-17-14(13-15)4-3-9-19-17/h3-6,9,13,16,20H,2,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVYYZWTDXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.